1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-10-4-16(24-18(22-10)20-9-21-24)26-13-7-23(8-13)17(25)15-6-11-5-12(19)2-3-14(11)27-15/h2-6,9,13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWXDCWCMDEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a synthetic compound that has garnered interest for its potential pharmacological applications. Its structure incorporates a benzothiophene moiety and a triazolopyrimidine group, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound's structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and benzothiophene structures. For instance, derivatives of triazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazolo[1,5-a]pyrimidine derivative | 0.125 | S. aureus |
| Triazolo[1,5-a]pyrimidine derivative | 0.25 | E. coli |
| Benzothiophene derivative | 0.5 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiophene derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(5-Fluoro-1-benzothiophene) have shown selective toxicity towards pancreatic cancer cells (DAN-G), demonstrating IC50 values in the low micromolar range .
Case Study: Anticancer Effects
In a study evaluating the cytotoxicity of related compounds, it was found that modifications to the benzothiophene core significantly enhanced anticancer activity. The presence of the triazole ring further contributed to this effect by interfering with cellular proliferation pathways.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been another area of focus. Studies suggest that azetidine derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission. For instance, one related compound demonstrated an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating moderate inhibitory activity comparable to known inhibitors like physostigmine .
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| Azetidine derivative | Butyrylcholinesterase | 46.42 |
| Azetidine derivative | Acetylcholinesterase | 157.31 |
Mechanistic Insights
The mechanism behind the biological activities of this compound may involve multiple pathways:
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with DNA replication are potential mechanisms attributed to triazole derivatives.
- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression have been observed in related studies.
- Enzyme Inhibition Mechanism : Competitive inhibition at the active site of cholinesterases is likely due to structural similarities with natural substrates.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, to which this compound is related, exhibit significant antimicrobial properties. For instance, compounds containing the triazolo[1,5-a]pyrimidine scaffold have been shown to possess potent antibacterial and antifungal activities against various pathogens. A study demonstrated that certain triazole derivatives achieved high efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The benzothiophene backbone is associated with anticancer properties. Compounds similar to 1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the triazole moiety enhances the interaction with biological targets involved in cancer progression .
Neurological Applications
Emerging research suggests that compounds featuring the 1,2,4-triazole framework may also serve as neuroprotective agents. They are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The azetidine component may interact with specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
- Receptor Modulation : The triazole-pyrimidine unit may act as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of triazole derivatives against fungal pathogens like Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds structurally similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
